Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-6-17(19)24-15-8-13(4-5-14(10)15)22-9-12-7-16(18(20)21-3)23-11(12)2/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTSNNCPLCZEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-2-oxochromen-7-yl methanol with 5-methylfuran-2-carboxylic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan and chromenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Biological Applications
The compound has attracted attention due to its antioxidant , anticancer , and antibacterial properties . Below are detailed insights into these applications:
Antioxidant Activity
Research indicates that methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exhibits strong antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.
Anticancer Potential
Numerous studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines, including:
The mechanisms of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antibacterial Activity
The antibacterial efficacy of this compound has also been studied. In vitro assays have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Bacillus subtilis | TBD |
These findings suggest that the compound could be a lead structure for developing new antibacterial agents.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of furan derivatives with chromene-based intermediates. The synthetic route is crucial for optimizing yield and purity, which are essential for biological testing.
Case Studies
-
Synthesis and Biological Activity Studies
A study published in the Oriental Journal of Chemistry explored the synthesis of various furan derivatives, including this compound. The research demonstrated that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting structural optimizations could enhance biological activity . -
Anticancer Mechanisms
Another investigation focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. The study highlighted the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins as key factors in its anticancer activity .
Mechanism of Action
The mechanism of action of Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets. The chromenyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their impact on molecular properties:
Key Observations :
- Substituent Effects : The target compound’s 4-methyl group on the chromene ring and methyl on the furan contribute to moderate lipophilicity, contrasting with the polar nitro and fluoro groups in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate and the highly lipophilic hexyl chain in the derivative from .
- Molecular Weight : The hexyl-substituted derivative (460.50 g/mol) has the highest molecular weight, while the fluoro-nitro derivative (281.21 g/mol) is the lightest.
- Crystallography : Compounds like Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate exhibit stacking interactions in their crystal structures, a common feature in aromatic esters . The target compound’s crystal packing remains uncharacterized but may follow similar trends.
Pharmacological Potential
- Antimycobacterial Activity : Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate derivatives are studied for their antimycobacterial properties, though activity depends on substituent positioning and solubility .
- Structure-Activity Relationships (SAR) : Chloro and phenyl groups (e.g., ) may enhance binding to biological targets, while methyl groups (as in the target compound) could optimize metabolic stability.
Biological Activity
Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound with notable biological activities, primarily attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
IUPAC Name: this compound
CAS Number: 374710-29-9
The compound features a furan ring, a chromenyl group, and a carboxylate ester, which contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This is primarily due to its ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria. Studies have demonstrated that the compound effectively reduces the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study: Apoptosis Induction in MCF-7 Cells
In a recent study, treatment with this compound at concentrations of 25 µM and 50 µM resulted in significant apoptosis as indicated by increased annexin V staining.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition: The chromenyl group interacts with the active site of DNA gyrase, preventing DNA replication.
- Apoptosis Pathway Activation: By modulating the expression of pro-apoptotic and anti-apoptotic proteins, the compound promotes apoptosis in cancer cells.
- Antioxidant Activity: The furan ring contributes to scavenging free radicals, enhancing its protective effects against oxidative stress.
Comparison with Similar Compounds
This compound can be compared with other coumarin derivatives regarding their biological activities.
| Compound Name | Key Activity | Structural Feature |
|---|---|---|
| Methyl 5-(methoxymethyl)furan-2-carboxylate | Antimicrobial | Lacks chromenyl group |
| 4-methyl-2-oxochromen-7-yloxyacetate | Anticancer | Contains chromenyl group |
| Methyl N-{[(4-methyl-2-Oxo-chromen)-7-yloxy]acetyl}glycinate | Anti-inflammatory | Contains amide functionality |
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
Answer: The synthesis involves coupling furan-2-carboxylate derivatives with chromen-7-yl ether intermediates. Key steps include:
- Reagent Selection : Use Pd-catalyzed alkylation for furan functionalization (e.g., methyl furan-2-carboxylate as a precursor) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for etherification steps .
- Byproduct Minimization : Monitor reactions via HPLC or TLC to isolate intermediates and reduce side products .
- Yield Improvement : Adjust stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents of morpholine-4-carboxylate derivatives) .
Q. How can the molecular structure of this compound be validated experimentally?
Answer: Combine spectroscopic and crystallographic methods:
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., C–O bond lengths in chromen-2-one moieties should align with values ~1.36–1.41 Å) .
- NMR Analysis : Confirm substitution patterns via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons at δ 6.2–7.1 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ peak matching theoretical mass ± 0.5 Da) .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for structurally similar coumarin-furan hybrids?
Answer: Discrepancies may arise from:
- Structural Isomerism : Verify regiochemistry (e.g., 4-methyl-2-oxochromen vs. 7-methoxy substitution) via NOESY or X-ray .
- Assay Variability : Standardize in vitro protocols (e.g., IC₅₀ determination against kinase targets using ATP concentration fixed at 1 mM) .
- Solubility Effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation in biological assays .
Case Study :
A 2025 study found that 4-methyl-2-oxochromen derivatives exhibited 10-fold higher activity against COX-2 than 7-methoxy analogs, highlighting substituent position impacts .
Q. What computational strategies are effective for predicting the reactivity of the furan-carboxylate moiety?
Answer:
- DFT Calculations : Model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO of the furan ring localizes at C-5, favoring alkylation .
- MD Simulations : Assess solvent interactions (e.g., water vs. DMSO) to optimize reaction kinetics .
- QSPR Models : Correlate logP values (calculated ~2.1–2.5) with membrane permeability for drug design .
Q. How can crystallographic data resolve ambiguities in stereochemistry for derivatives of this compound?
Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for high-R factors (>10%) caused by pseudo-merohedral twinning .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts in chromenone packing) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example :
A 2014 study resolved the stereochemistry of a morpholine-chromen hybrid via anomalous dispersion (Rint < 5%) .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?
Answer:
- Docking Studies : The furan-carboxylate group occupies ATP-binding pockets (e.g., hydrogen bonding with kinase hinge residues) .
- Enzyme Kinetics : Competitive inhibition observed with Kᵢ values < 100 nM in JAK2/STAT3 pathways .
- Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ > 60 min, suggesting CYP3A4 resistance .
Q. Methodological Recommendations
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) for oxygen-sensitive steps (e.g., triazole formation) .
- Data Cross-Validation : Combine XRD, NMR, and HPLC-PDA to confirm purity (>98%) and structure .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to guide future optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
